molecular formula C6H11N2O4P B12529855 Phosphoric acid--4-methylpyridin-2-amine (1/1) CAS No. 847797-71-1

Phosphoric acid--4-methylpyridin-2-amine (1/1)

Cat. No.: B12529855
CAS No.: 847797-71-1
M. Wt: 206.14 g/mol
InChI Key: KFNZSSFIKZBBBH-UHFFFAOYSA-N
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Description

Phosphoric acid–4-methylpyridin-2-amine (1/1) is a compound formed by the combination of phosphoric acid and 4-methylpyridin-2-amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid–4-methylpyridin-2-amine typically involves the reaction of phosphoric acid with 4-methylpyridin-2-amine under controlled conditions. One common method involves mixing equimolar amounts of phosphoric acid and 4-methylpyridin-2-amine in a solvent such as water or ethanol, followed by heating the mixture to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 50°C to 100°C, and the product is isolated by crystallization or precipitation .

Industrial Production Methods: In an industrial setting, the production of phosphoric acid–4-methylpyridin-2-amine may involve continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure complete conversion. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid–4-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction may produce reduced forms with different functional groups .

Scientific Research Applications

Phosphoric acid–4-methylpyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism by which phosphoric acid–4-methylpyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of inducible nitric oxide synthase, the compound binds to the active site of the enzyme, preventing the production of nitric oxide, a molecule involved in inflammatory processes . This inhibition can reduce inflammation and oxidative stress, making the compound a potential therapeutic agent for related conditions.

Comparison with Similar Compounds

Properties

CAS No.

847797-71-1

Molecular Formula

C6H11N2O4P

Molecular Weight

206.14 g/mol

IUPAC Name

4-methylpyridin-2-amine;phosphoric acid

InChI

InChI=1S/C6H8N2.H3O4P/c1-5-2-3-8-6(7)4-5;1-5(2,3)4/h2-4H,1H3,(H2,7,8);(H3,1,2,3,4)

InChI Key

KFNZSSFIKZBBBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N.OP(=O)(O)O

Origin of Product

United States

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